2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime
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Overview
Description
2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a chlorophenyl group, a methylimidazo ring, and a carbaldehyde oxime moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime typically involves multiple steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a halogenation reaction where a phenyl group is substituted with a chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.
Addition of the Methyl Group: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Formation of the Carbaldehyde Group: This can be introduced through formylation reactions using reagents like Vilsmeier-Haack reagent (DMF and POCl3).
Oxime Formation: The final step involves the reaction of the carbaldehyde with hydroxylamine hydrochloride in the presence of a base to form the oxime.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the oxime group can yield amines or hydroxylamines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the imidazo[1,2-a]pyridine core is particularly interesting for its bioactivity.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity. The oxime group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)pyridine-3-carbaldehyde
- 2-chloro-5-(4-chlorophenyl)pyridine-3-carbaldehyde
- 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime stands out due to the presence of the oxime group, which imparts unique reactivity and binding properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-N-[(3-methylphenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O/c1-16-5-3-7-18(13-16)15-28-25-14-21-22(19-8-10-20(24)11-9-19)26-23-17(2)6-4-12-27(21)23/h3-14H,15H2,1-2H3/b25-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJFLIBONPKNHW-AFUMVMLFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CON=CC2=C(N=C3N2C=CC=C3C)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CO/N=C/C2=C(N=C3N2C=CC=C3C)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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